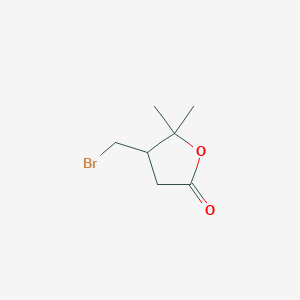

4-(Bromomethyl)-5,5-dimethyloxolan-2-one

Descripción

4-(Bromomethyl)-5,5-dimethyloxolan-2-one is a γ-lactone derivative characterized by a bromomethyl substituent at the 4-position and two methyl groups at the 5-position of the oxolan-2-one ring. The steric and electronic effects of the dimethyl groups at position 5 may influence its stability and reactivity compared to simpler lactones. While direct experimental data on this compound is sparse in the provided evidence, structural analogs and related brominated heterocycles offer insights for comparison .

Propiedades

Fórmula molecular |

C7H11BrO2 |

|---|---|

Peso molecular |

207.06 g/mol |

Nombre IUPAC |

4-(bromomethyl)-5,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C7H11BrO2/c1-7(2)5(4-8)3-6(9)10-7/h5H,3-4H2,1-2H3 |

Clave InChI |

DDKXFQFRJGDPGU-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(CC(=O)O1)CBr)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5,5-dimethyloxolan-2-one typically involves the bromination of 5,5-dimethyloxolan-2-one. One common method is to react 5,5-dimethyloxolan-2-one with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-5,5-dimethyloxolan-2-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-5,5-dimethyloxolan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Oxo derivatives such as aldehydes or ketones.

Reduction: Methyl-substituted oxolanes.

Aplicaciones Científicas De Investigación

4-(Bromomethyl)-5,5-dimethyloxolan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-5,5-dimethyloxolan-2-one involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Brominated Heterocycles

2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one

- Structure : A thiazolone core fused with a brominated benzothiazole ring.

- Key Differences: Unlike 4-(Bromomethyl)-5,5-dimethyloxolan-2-one, this compound features a sulfur-containing heterocycle (thiazolone) instead of a lactone.

- Reactivity : The bromine in the aromatic system is less reactive toward nucleophilic substitution, making it more suited for coupling reactions (e.g., Suzuki-Miyaura) rather than alkylation .

1-Bromo-3-chloro-5,5-dimethylhydantoin

- Structure : A halogenated hydantoin (cyclic urea derivative) with bromine and chlorine substituents.

- Key Differences : Hydantoins lack the lactone ring but share the 5,5-dimethyl substitution pattern. The bromine here is part of a halogenated disinfectant, emphasizing oxidative properties rather than nucleophilic substitution.

- Applications : Primarily used as a disinfectant or oxidizing agent, contrasting with the synthetic utility of 4-(Bromomethyl)-5,5-dimethyloxolan-2-one in alkylation or ring-opening reactions .

Functional Group Analysis

Bromomethyl Group Reactivity

- 4-(Bromomethyl)-5,5-dimethyloxolan-2-one : The aliphatic bromomethyl group is highly reactive in SN2 reactions, enabling alkylation of nucleophiles (e.g., amines, thiols). Steric hindrance from the dimethyl groups may slow reactions compared to less-substituted analogs.

- Aromatic Bromine (e.g., ) : Bromine in aromatic systems requires activation (e.g., via electron-withdrawing groups) for substitution, limiting direct comparison .

Dimethyl Substitution Effects

- The 5,5-dimethyl groups in the lactone or thiazolone rings enhance steric protection of adjacent functional groups. This could stabilize the lactone ring against hydrolysis but reduce accessibility for nucleophilic attack compared to non-methylated analogs.

Data Table: Comparative Properties of Selected Compounds

| Property | 4-(Bromomethyl)-5,5-dimethyloxolan-2-one | 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one | 1-Bromo-3-chloro-5,5-dimethylhydantoin |

|---|---|---|---|

| Core Structure | γ-Lactone | Thiazolone fused with benzothiazole | Hydantoin (cyclic urea) |

| Halogen Type | Aliphatic Br (bromomethyl) | Aromatic Br | Br and Cl (N-halogenated) |

| Key Reactivity | Nucleophilic substitution (SN2) | Cross-coupling reactions | Oxidative disinfection |

| Steric Effects | High (5,5-dimethyl) | Moderate (benzothiazole adds rigidity) | Moderate (5,5-dimethyl) |

| Typical Applications | Alkylation agent, synthetic intermediate | Photocatalysis, material science | Water treatment, disinfectant |

Research Findings and Limitations

- Synthetic Utility : The bromomethyl group in 4-(Bromomethyl)-5,5-dimethyloxolan-2-one offers distinct advantages in introducing methylene groups, but its reactivity may require careful optimization due to steric hindrance .

- For example, hydantoins () emphasize oxidative chemistry, whereas lactones prioritize ring-opening or alkylation pathways .

- Data Gaps : Experimental data on melting points, solubility, and reaction kinetics for 4-(Bromomethyl)-5,5-dimethyloxolan-2-one are absent in the provided sources, highlighting the need for further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.